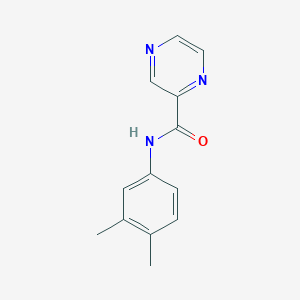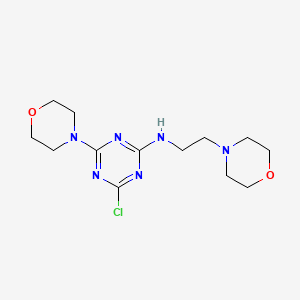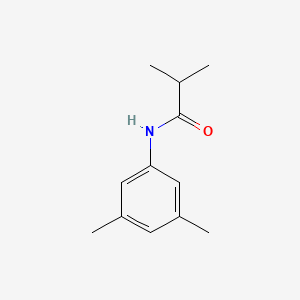
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that belongs to the class of 1,4-benzodioxane derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The structure of this compound includes a cyclopropyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological properties.
準備方法
The synthesis of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:
Ring Closing Metathesis: The starting materials, which include appropriate precursors for the 1,4-benzodioxane ring, are subjected to ring-closing metathesis using a nitro-Grela catalyst. This step forms the 1,4-benzodioxane core structure.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine or ammonia under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxane ring or the cyclopropyl group are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activities, including its potential as an α-adrenergic blocker, spasmolytic agent, and anxiolytic compound.
Medicine: Due to its diverse biological activities, the compound is being explored for its therapeutic potential in treating various conditions such as hypertension, anxiety disorders, and gastrointestinal disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an α-adrenergic blocker, it binds to α-adrenergic receptors, inhibiting their activity and leading to vasodilation and reduced blood pressure. The compound’s anxiolytic effects may be mediated through its interaction with neurotransmitter receptors in the central nervous system, modulating the release and uptake of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA).
類似化合物との比較
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other 1,4-benzodioxane derivatives, such as:
N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide: This compound has a methyl group instead of a cyclopropyl group, which can affect its chemical reactivity and biological activity.
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide: The presence of a benzyl group can influence the compound’s lipophilicity and its ability to cross biological membranes.
2,3-dihydro-1,4-benzodioxine-6-carboxamide: Lacking any substituent on the nitrogen atom, this compound serves as a simpler analog for studying the effects of different substituents on the benzodioxane ring.
The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct steric and electronic effects, influencing its chemical behavior and biological interactions.
特性
IUPAC Name |
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(13-9-2-3-9)8-1-4-10-11(7-8)16-6-5-15-10/h1,4,7,9H,2-3,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFVOPOLLRHCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine](/img/structure/B5699735.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B5699738.png)



![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)

![(Z)-4-AMINO-N'-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B5699778.png)
![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate](/img/structure/B5699782.png)
![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5699814.png)


![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]piperidine](/img/structure/B5699847.png)
